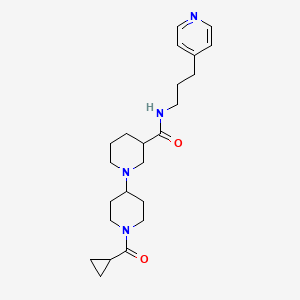![molecular formula C17H27N3O B5433464 N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5433464.png)
N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea targets protein kinase CK2, which is overexpressed in various cancers and other diseases. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound inhibits CK2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream substrates. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of downstream substrates of CK2, including AKT, NF-κB, and p53. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting the DNA repair pathway.
実験室実験の利点と制限
N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea has several advantages for lab experiments. It is a small molecule inhibitor that targets a specific kinase, which makes it a useful tool for studying the role of CK2 in various cellular processes. This compound has also been shown to have low toxicity in normal cells, which makes it a potential therapeutic agent for cancer and other diseases. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in cell culture experiments. In addition, this compound has poor bioavailability in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea. One direction is to develop more potent and selective CK2 inhibitors that have better pharmacokinetic properties. Another direction is to study the role of CK2 in other diseases, including neurodegenerative diseases, viral infections, and inflammation. Finally, the combination of this compound with other chemotherapy drugs or radiation therapy can be studied to improve its therapeutic efficacy in cancer treatment.
Conclusion
In conclusion, this compound is a small molecule inhibitor that targets protein kinase CK2. It has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound inhibits CK2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream substrates. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective CK2 inhibitors and the study of its role in other diseases.
合成法
The synthesis of N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea involves the reaction between 4-dimethylaminophenyl isocyanate and 2-cyclohexylethylamine hydrochloride. The reaction proceeds in the presence of triethylamine and dichloromethane as a solvent. The resulting product is then purified using column chromatography to obtain this compound as a white solid.
科学的研究の応用
N-(2-cyclohexylethyl)-N'-[4-(dimethylamino)phenyl]urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its potential therapeutic applications in other diseases, including neurodegenerative diseases, viral infections, and inflammation.
特性
IUPAC Name |
1-(2-cyclohexylethyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-20(2)16-10-8-15(9-11-16)19-17(21)18-13-12-14-6-4-3-5-7-14/h8-11,14H,3-7,12-13H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHTVJIWADJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NCCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dimethoxy-4-methylphenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5433382.png)

![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5433407.png)
![N,1-dimethyl-6-propyl-N-(1,3-thiazol-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5433412.png)
![4-chloro-N-{[(2-furylmethyl)amino]carbonyl}benzamide](/img/structure/B5433419.png)
![2-(1,3-benzoxazol-2-yl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5433429.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5433435.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5433436.png)


![N,N-diethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5433453.png)
![N-{4-[(propylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5433455.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5433462.png)
![2-chloro-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5433483.png)